N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-nitrobenzamide is a chemical compound characterized by its unique structure, which comprises a pyrimidine ring substituted with amino and hydroxy groups, and a nitrobenzamide moiety. Its molecular formula is , and it has a CAS number of 61581-43-9. This compound exhibits interesting properties that make it a subject of research in various fields, particularly in medicinal chemistry.
Research indicates that N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-nitrobenzamide exhibits significant biological activities, including:
The synthesis of N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-nitrobenzamide typically involves several steps:
N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-nitrobenzamide has potential applications in:
Interaction studies have shown that N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-nitrobenzamide can interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. These interactions may contribute to its observed biological activities, making it a valuable compound for further research into therapeutic applications.
Several compounds share structural similarities with N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-nitrobenzamide. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-5-nitrobenzamide | Nitro group on benzene | Antibacterial properties |
| 2-Amino-4-hydroxy-6-methylpyrimidine | Hydroxy and amino groups | Antitumor activity |
| N-(3-bromophenyl)-7-chloro-6-methoxyisoquinoline | Isoquinoline structure | Targets mitogen-activated protein kinase 10 |
| N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol)] | Benzodioxole and imidazole moiety | Potential antitumor effects |
What sets N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-nitrobenzamide apart from these compounds is its specific combination of the pyrimidine ring with both amino and hydroxy substitutions, alongside the nitrobenzamide structure. This unique arrangement may confer distinct biological activities not found in other similar compounds.